3-[4-(Benzyloxy)phenoxy]azetidine
Overview
Description
Synthesis Analysis
Azetidines can be synthesized through various methods. One such method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups .Molecular Structure Analysis
The molecular formula of 3-[4-(Benzyloxy)phenoxy]azetidine is C16H17NO2 . The structure of azetidines is driven by a considerable ring strain, which makes them significantly more stable than related aziridines .Chemical Reactions Analysis
Azetidines are highly reactive due to their ring strain. The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis
3-[4-(Benzyloxy)phenoxy]azetidine has a molecular weight of 255.31 g/mol. The properties of azetidines are driven by the ring strain of approximately 25.4 kcal/mol .Scientific Research Applications
Stereoselective Synthesis
- Synthesis of cis-3,4-disubstituted piperidines : This research focused on the reactivity of 2-(2-mesyloxyethyl)azetidines, leading to the stereoselective preparation of various piperidines. These compounds are valuable in medicinal chemistry (Mollet et al., 2011).
Chemical Synthesis and Transformation
- Functionalized Azetidines : A study on homochiral azetidines showcased the synthesis of various benzyloxy azetidines starting from diethyl-L-tartrate, highlighting the versatility of these compounds in synthetic chemistry (Duréault et al., 1993).
- Use as Building Blocks : Research demonstrated the transformation of 3-benzyloxy-β-lactams into 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones, which served as precursors for various chemical structures (Thi et al., 2018).
Antimicrobial and Antitubercular Activities
- Antimicrobial and Antitubercular Derivatives : A study synthesized novel trihydroxy benzamido azetidin-2-one derivatives, which showed significant antimicrobial and antitubercular activities (Ilango & Arunkumar, 2011).
Glycosidase Inhibitory Activity
- Polyhydroxylated Azetidine Iminosugars : Research on azetidine iminosugars derived from d-glucose revealed significant inhibitory activity against certain enzymes, suggesting potential applications in medicinal chemistry (Lawande et al., 2015).
Herbicidal Activities
- Herbicidal Pyridazine Derivatives : A study on pyridazine derivatives, including some benzyloxy compounds, found excellent herbicidal activities, indicating potential agricultural applications (Xu et al., 2012).
Future Directions
properties
IUPAC Name |
3-(4-phenylmethoxyphenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-4-13(5-3-1)12-18-14-6-8-15(9-7-14)19-16-10-17-11-16/h1-9,16-17H,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECRATFGGJQGFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Benzyloxy)phenoxy]azetidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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